Azepan-1-yl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone, also known by its chemical formula C₁₇H₁₉F₃N₄O, is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Pyrazole Formation: Starting from appropriate precursors, a pyrazole ring is formed through cyclization reactions.
Cyclopropyl Substitution: The cyclopropyl group is introduced using suitable reagents.
Trifluoromethylation: The trifluoromethyl group is added to the pyrazole ring.
Methanone Formation: Finally, the methanone moiety is attached.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic chemistry techniques.
Chemical Reactions Analysis
Reactivity:: Azepan-1-yl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone undergoes various reactions:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction yields the corresponding amines.
Substitution: Nucleophilic substitution reactions occur at the pyrazole ring.
Condensation: It can participate in condensation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Condensation: Acidic or basic conditions.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to oxides, reduction yields amines, and substitution results in various derivatives.
Scientific Research Applications
Azepan-1-yl[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone finds applications in:
Medicine: Potential as an anticancer agent due to its cytotoxic activity against tumor cells.
Chemical Biology: Studying cellular pathways and protein interactions.
Industry: As a building block for designing novel compounds.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets, affecting cell cycle progression, and inducing apoptosis. Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare its properties with related pyrazolo[1,5-a]pyrimidines. Its unique features set it apart in drug discovery and chemical research.
Properties
Molecular Formula |
C17H19F3N4O |
---|---|
Molecular Weight |
352.35 g/mol |
IUPAC Name |
azepan-1-yl-[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C17H19F3N4O/c18-17(19,20)14-9-13(11-5-6-11)22-15-12(10-21-24(14)15)16(25)23-7-3-1-2-4-8-23/h9-11H,1-8H2 |
InChI Key |
ISUJPYRGLNPYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.